AC-Lys-ome hcl
CAS No.: 20911-93-7
VCID: VC21543541
Molecular Formula: C9H19ClN2O3
Molecular Weight: 238.71 g/mol
* For research use only. Not for human or veterinary use.

Description |
AC-Lys-ome hydrochloride, also known as Nα-acetyl-L-lysine methyl ester hydrochloride, is a derivative of the amino acid lysine. This compound features an acetyl group attached to the alpha-amino group of lysine and a methyl ester at the carboxyl end. It is recognized for its applications in peptide synthesis and as an intermediate in various chemical reactions. Synonyms
Structural Representation
Mechanism of ActionAC-Lys-ome hydrochloride primarily acts as a substrate for the enzyme urokinase, which plays a crucial role in the fibrinolytic pathway responsible for breaking down fibrin and dissolving blood clots. By enhancing urokinase activity, AC-Lys-ome hydrochloride may significantly contribute to increased fibrinolysis, presenting potential therapeutic benefits for thrombotic conditions such as stroke and heart attack. Cellular EffectsThe compound influences cellular functions by modulating gene expression through its effects on histone acetylation. This interaction is vital for regulating chromatin structure, thereby impacting cellular metabolism and signaling pathways.
Research FindingsRecent studies have underscored the therapeutic potential of AC-Lys-ome hydrochloride, particularly in enhancing fibrinolysis: Fibrinolytic Activity StudyA study investigated the effect of AC-Lys-ome hydrochloride on urokinase activity in vitro, demonstrating a significant increase in fibrinolytic activity with higher concentrations of the compound.
These results suggest a direct correlation between AC-Lys-ome hydrochloride concentration and enhanced urokinase activity. Synthetic RoutesThe synthesis of AC-Lys-ome hydrochloride typically involves two main steps:
Industrial ProductionIn industrial settings, these synthetic routes are scaled up to ensure high yield and purity, utilizing controlled environments for continuous acetylation and esterification processes. |
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CAS No. | 20911-93-7 | ||||||||||||||||||||||||||
Product Name | AC-Lys-ome hcl | ||||||||||||||||||||||||||
Molecular Formula | C9H19ClN2O3 | ||||||||||||||||||||||||||
Molecular Weight | 238.71 g/mol | ||||||||||||||||||||||||||
IUPAC Name | methyl 2-acetamido-6-aminohexanoate;hydrochloride | ||||||||||||||||||||||||||
Standard InChI | InChI=1S/C9H18N2O3.ClH/c1-7(12)11-8(9(13)14-2)5-3-4-6-10;/h8H,3-6,10H2,1-2H3,(H,11,12);1H | ||||||||||||||||||||||||||
Standard InChIKey | PCHGTXYLEAQWOM-UHFFFAOYSA-N | ||||||||||||||||||||||||||
Isomeric SMILES | CC(=O)N[C@@H](CCCCN)C(=O)OC.Cl | ||||||||||||||||||||||||||
SMILES | CC(=O)NC(CCCCN)C(=O)OC.Cl | ||||||||||||||||||||||||||
Canonical SMILES | CC(=O)NC(CCCCN)C(=O)OC.Cl | ||||||||||||||||||||||||||
Synonyms | 20911-93-7;AC-LYS-OMEHCL;AC-LYS-OMEHCL;SBB003225;Nalpha-Acetyl-L-lysinemethylesterhydrochloride;methyl(2S)-2-(acetylamino)-6-aminohexanoate,chloride;L-Lysine,N2-acetyl-,methylester,hydrochloride(1:1);Ac-Lys-OMe?HCl;AC1MC4U8;859095_ALDRICH;SCHEMBL2122177;MolPort-003-939-343;AKOS015889965;AK170061;methylN-?-acetyl-L-lysinatehydrochloride;ST50825879;V4280;B-7813;N|A-Acetyl-L-lysinemethylesterhydrochloride;methyl(2S)-2-acetamido-6-aminohexanoatehydrochloride | ||||||||||||||||||||||||||
PubChem Compound | 3084344 | ||||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
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